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Compound Name: 4,5-Dimethoxypyridin-3-amine

CAS No.: 1087659-17-3

Cat. No.: B1390517

Get Quote

4,5-Dimethoxypyridin-3-amine is a highly functionalized heterocyclic compound belonging to the substituted pyridine family. Pyridine and its

derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The specific

arrangement of an amine and two methoxy groups on the pyridine ring makes 4,5-Dimethoxypyridin-3-amine a versatile building block for synthesiz

more complex molecules with potential therapeutic applications.[2][3] Its structural attributes are of particular interest in the development of kinase

inhibitors and other targeted therapies.[4][5]

As a Senior Application Scientist, my experience underscores that a thorough understanding of a compound's spectroscopic signature is non-negotia

for ensuring its identity, purity, and structural integrity. This guide provides an in-depth analysis of the key spectroscopic properties of 4,5-
Dimethoxypyridin-3-amine, explaining the causality behind the expected spectral features. Every analytical technique discussed forms a self-validat

system for the structural elucidation of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview
The unambiguous characterization of 4,5-Dimethoxypyridin-3-amine relies on a combination of modern spectroscopic techniques. Each method

provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive characterization.
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Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle of Causality: ¹³C NMR spectroscopy detects the ¹³C isotope of carbon, providing a distinct signal for each chemically non-equivalent carbon

atom. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms, making it an essential tool for

mapping the carbon skeleton. [6]

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required due to the low natu

abundance of ¹³C.

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
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Acquisition Parameters:

Typically run in a proton-decoupled mode to produce singlets for all carbon signals.

Set a wider spectral width (e.g., 0-200 ppm).

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper signal intensity for quaternary carbons.

Acquire a significantly larger number of scans (e.g., 256 or more) compared to ¹H NMR.

Processing: Process the data similarly to ¹H NMR, referencing the solvent signal (e.g., CDCl₃ at 77.0 ppm). [7]

Data Interpretation and Expected Spectrum
The molecule has C₇H₁₀N₂O₂, and based on its structure, seven unique carbon signals are expected:

Assignment Expected Chemical Shift (δ, ppm) Rationale

C-5 ~150-155
Aromatic carbon attached to both oxygen and

nitrogen (amine side), highly deshielded.

C-4 ~145-150
Aromatic carbon attached to oxygen and adjacent

to the ring nitrogen, deshielded.

C-2 ~140-145 Aromatic C-H carbon adjacent to the ring nitrogen.

C-6 ~130-135 Aromatic C-H carbon.

C-3 ~120-125 Aromatic carbon bearing the amino group.

-OCH₃ ~55-60

Methoxy carbons. Two distinct signals may be

observed due to slightly different electronic

environments.

Note: The assignments are predictive. 2D NMR techniques like HSQC and HMBC would be required for definitive assignment. The chemical shifts of

aromatic carbons in amines are strongly influenced by the electron-donating nature of the substituents. [7][8]
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Caption: General workflow for ¹³C NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching,

bending). The frequency of these vibrations is specific to the types of chemical bonds and functional groups present. Therefore, an IR spectrum serve

as a molecular "fingerprint."

Experimental Protocol: FT-IR Spectroscopy (ATR Method)
Sample Preparation: Place a small amount of the solid 4,5-Dimethoxypyridin-3-amine powder directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorption

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Record the sample spectrum, typically by co-addin

16-32 scans in the 4000-400 cm⁻¹ range.
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Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Data Interpretation and Expected Spectrum
The IR spectrum will be dominated by vibrations from the amine, aromatic ring, and methoxy groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale

N-H Asymmetric & Symmetric Stretch 3450 - 3250 Medium (two bands)
Characteristic of a primary amine (-

NH₂). [9][10]

C(sp²)-H Stretch 3100 - 3000 Medium-Weak
Aromatic C-H stretching on the

pyridine ring.

C(sp³)-H Stretch 2980 - 2850 Medium
Aliphatic C-H stretching of the two

methoxy (-OCH₃) groups. [11]

N-H Bend (Scissoring) 1650 - 1580 Medium-Strong
Bending vibration of the primary

amine group. [9]

C=C and C=N Ring Stretch 1600 - 1450 Strong (multiple bands)

Aromatic ring stretching vibrations

characteristic of the pyridine skeleton.

[12]

C-O Asymmetric Stretch 1275 - 1200 Strong
Aryl-alkyl ether C-O stretching from

the methoxy groups.

C-N Stretch 1335 - 1250 Strong
Stretching of the C-N bond for the

aromatic amine. [9]

N-H Wag 910 - 665 Strong, Broad
Out-of-plane bending of the N-H

bonds. [9]

digraph "FTIR_Workflow" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#FBBC05

edge [color="#34A853", penwidth=2];

A[label="Collect Background Spectrum\n(Empty ATR)"];

B[label="Place Sample on ATR Crystal"];

C [label="Collect Sample Spectrum"];

D [label="Correlate Bands to\nFunctional Groups"];

A -> B -> C -> D;

}

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)
Principle of Causality: Mass spectrometry ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). High-

resolution mass spectrometry (HRMS) can determine the elemental composition with high precision, confirming the molecular formula. The

fragmentation pattern provides additional structural information.

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrumentation: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically keep

the molecule intact.

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺ and potentially other adduc

like [M+Na]⁺.

Analysis: Determine the m/z value of the most abundant ion to confirm the molecular weight. For HRMS, compare the exact mass to the calculated

theoretical mass.

Data Interpretation and Expected Spectrum
Molecular Formula: C₇H₁₀N₂O₂

Molecular Weight: 154.17 g/mol [13]* Monoisotopic Mass: 154.0742 Da [14]

Ion Expected m/z Rationale

[M+H]⁺ 155.0815
Protonated molecular ion; typically the base
peak in ESI positive mode. [15]

[M+Na]⁺ 177.0635 Sodium adduct, often observed. [15]

[M]⁺ 154.0737
Molecular ion (more common in techniques like

GC-MS).

| [M-CH₃]⁺ | 139.0559 | A common fragment resulting from the loss of a methyl radical from a methoxy group. |

The precise mass measurement from HRMS provides the strongest evidence for the elemental formula, while fragmentation patterns can help

distinguish between isomers. [16]
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Caption: A generalized workflow for mass spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy
Principle of Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons fr

lower to higher energy molecular orbitals. For aromatic compounds like 4,5-Dimethoxypyridin-3-amine, the key absorptions arise from π→π* and

n→π* electronic transitions within the conjugated pyridine ring system. [17]

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The

concentration must be optimized to ensure absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

Scan a wavelength range from approximately 200 nm to 400 nm.

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
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Data Interpretation and Expected Spectrum
Substituted pyridines typically exhibit two main absorption bands:

Transition Type Expected λ_max (nm) Rationale

π → π ~230-280

An intense absorption band associated with the

conjugated π-system of the aromatic ring. The

presence of auxochromes (-NH₂, -OCH₃) typically

causes a red shift (bathochromic shift) to longer

wavelengths. [18]

n → π ~270-320

A weaker absorption band resulting from the

transition of a non-bonding electron (from N or O) to

an anti-bonding π* orbital. This band can

sometimes be obscured by the stronger π→π*

transition.

The position and intensity of these bands can be influenced by solvent polarity, a phenomenon known as solvatochromism. [19]
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Caption: Standard workflow for UV-Vis spectroscopic analysis.

Conclusion: A Unified Spectroscopic Profile
The structural elucidation of 4,5-Dimethoxypyridin-3-amine is a synergistic process. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR

spectroscopy confirms the presence of key functional groups, mass spectrometry validates the molecular formula and weight, and UV-Vis spectrosco

probes the electronic nature of the aromatic system. Together, these techniques provide a robust and self-validating analytical package, ensuring that

researchers and drug developers can proceed with confidence in the identity and quality of this valuable chemical building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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